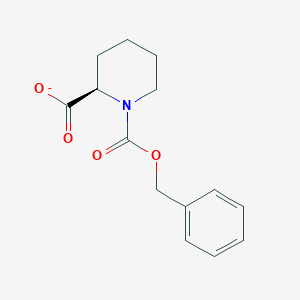

(R)-1-N-Cbz-pipecolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16NO4- |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylate |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/p-1/t12-/m1/s1 |

InChI Key |

ZSAIHAKADPJIGN-GFCCVEGCSA-M |

Isomeric SMILES |

C1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Contextual Significance of Enantiomerically Pure Piperidine 2 Carboxylic Acid Derivatives in Organic and Medicinal Chemistry

Enantiomerically pure derivatives of piperidine-2-carboxylic acid, also known as pipecolic acid, are fundamental scaffolds in organic and medicinal chemistry. The piperidine (B6355638) ring is a prevalent structural motif found in a vast number of natural alkaloids and synthetic pharmaceuticals. gla.ac.uk Its saturated, six-membered heterocyclic structure allows for diverse chemical modifications, making it a key component in drug design.

The chirality at the C-2 position is of paramount importance, as the specific stereoisomer—(R) or (S)—often dictates the biological activity and metabolic pathways of the resulting compound. The (S)-enantiomer is the naturally occurring form and is involved in mammalian lysine (B10760008) metabolism and the biosynthesis of plant alkaloids. Conversely, the non-natural (R)-enantiomer, D-pipecolic acid, serves as a crucial building block for creating novel bioactive molecules and pharmaceuticals that are not found in nature. The structural rigidity and defined stereochemistry of these derivatives make them invaluable in asymmetric synthesis, for use as chiral auxiliaries, and in the design of ligands for specific biological targets like enzyme inhibitors and receptor agonists. ktu.edu Their application spans the development of drugs for neurological disorders and other diseases, highlighting their significance in pharmaceutical research. smolecule.com

Strategic Role of the N Carbobenzoxy Protecting Group in Synthetic Design

The N-carbobenzoxy (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.comnih.gov Introduced by Bergmann and Zervas in the 1930s, the Cbz group was instrumental in advancing the field of controlled peptide synthesis, enabling the construction of oligopeptides that were previously inaccessible. total-synthesis.comnih.gov

The strategic importance of the Cbz group lies in its ability to protect the nucleophilic nitrogen of an amino acid, such as (R)-pipecolinic acid, preventing it from undergoing unwanted reactions during subsequent synthetic steps. peptide.com It transforms the reactive amine into a much less reactive carbamate. total-synthesis.com The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com

A key advantage of the Cbz group is its stability under a range of conditions, including those that are acidic or basic, making it orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). total-synthesis.com However, it is readily removed under specific and mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H2 gas with a palladium catalyst). total-synthesis.com This selective removal is crucial for multi-step syntheses where different protecting groups need to be cleaved at various stages without affecting others. peptide.com While primarily used for amines, the Cbz group can also protect other nucleophiles like alcohols and thiols. total-synthesis.com

Current Landscape and Academic Research Trajectories for R 1 N Cbz Pipecolinic Acid

De Novo Asymmetric Synthesis Approaches

De novo syntheses build the chiral molecule from simpler, often achiral or prochiral, starting materials. These methods are valued for their flexibility and the ability to introduce specific functionalities.

Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials, transferring their inherent chirality to the target molecule.

The most direct precursors from the chiral pool for pipecolic acid are α-amino acids, with strategies typically involving the functionalization of the side chain followed by a cyclization reaction. sci-hub.se While L-lysine is a common starting material for L-pipecolic acid through biomimetic pathways, the synthesis of the (R)-enantiomer can be achieved from D-lysine (also known as (R)-lysine). scribd.com Chemoenzymatic methods have also been developed, for instance, using L-lysine α-oxidase in tandem with a reductase enzyme to produce L-pipecolic acid, highlighting the versatility of amino acid precursors. tandfonline.comjst.go.jp A key step in many chemical syntheses from amino acids is ring-closing metathesis (RCM), which effectively forms the six-membered piperidine ring from a suitably functionalized and unsaturated acyclic amino acid derivative. sci-hub.se

Table 1: Synthesis from Amino Acid Precursors

| Starting Material | Key Strategy | Product | Reference |

|---|---|---|---|

| (R)-Lysine | Biomimetic cyclization | (R)-Pipecolic acid | scribd.com |

| Serine derivative | Ring-Closing Metathesis (RCM) | Pipecolic acid ring | sci-hub.se |

Chiral Pool Derived Syntheses

Application of Carbohydrate-Based Chiral Precursors

Carbohydrates serve as excellent chiral starting materials due to their dense stereochemical information and multiple functional groups. nih.gov Sugars like D-glucose and D-mannitol have been successfully converted into hydroxylated pipecolic acid derivatives. sci-hub.se The general approach uses the chirality of the furanoside or pyranoside structure to either induce new stereocenters or to be incorporated directly into the final pipecolic acid ring. sci-hub.se For example, D-glucose was used as the chiral starting material to synthesize a (2R,3S)-3-hydroxypipecolic acid derivative via an azido (B1232118) ester intermediate. sci-hub.se Another route starting from D-mannitol has been used to prepare various pipecolic acid derivatives. sci-hub.se These methods are particularly useful for producing functionalized analogs of pipecolic acid.

Table 2: Synthesis from Carbohydrate Precursors

| Starting Material | Key Intermediate/Strategy | Product Type | Reference |

|---|---|---|---|

| D-Glucose | Azido ester intermediate | (2R,3S)-3-Hydroxypipecolic acid derivative | sci-hub.se |

| D-Mannitol | (R)-2,3-O-cyclohexylideneglyceraldehyde | Pipecolic acid derivatives | sci-hub.se |

Organocatalytic Strategies for Enantioselective α-Amination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. For the synthesis of (R)-pipecolic acid, a key step involves the organocatalytic α-amination of functionalized aldehydes. researchgate.net This approach has been described in a five-step synthesis of (R)-pipecolic acid starting from cyclohexene. researchgate.net Another potent organocatalytic method is the intramolecular heteroatom Michael addition, which can construct enantioenriched piperidine rings. nih.gov Furthermore, N-Heterocyclic Carbene (NHC) catalysis enables the direct γ-carbon functionalization of α,β-unsaturated esters, which, after reacting with hydrazones, yield δ-lactams that can be converted into optically enriched pipecolic acid derivatives. nih.govresearchgate.net

Multi-Step Conversions from Acyclic Precursors and Intermediates

Building the piperidine ring from acyclic precursors offers great strategic flexibility. A prominent strategy is the use of ring-closing metathesis (RCM) on a diene intermediate. For instance, (R)- and (S)-pipecolinic acids have been synthesized from allylboronic acid using (S)-α-methylbenzylamine as a chiral auxiliary. nih.gov The resulting allylglycine derivative is further elaborated into a diene and then cyclized via RCM to give the enantiomerically pure cyclic amino acid. nih.gov Another powerful approach involves the Sharpless asymmetric epoxidation of an acyclic N-protected aminoheptenol. scribd.com This key intermediate spontaneously cyclizes upon deprotection, and subsequent oxidative cleavage of the resulting diol with reagents like RuCl₃/NaIO₄ affords (R)-N-Cbz-pipecolic acid directly with high enantiomeric excess (>95% ee). scribd.com

Functionalization and Key Ring-Forming Reactions (e.g., Ring-Closing Metathesis)

Ring-closing metathesis (RCM) has proven to be a powerful and versatile tool for the construction of the pipecolidine ring system found in (R)-1-N-Cbz-pipecolinic acid and its derivatives. wikipedia.org This reaction involves the intramolecular cyclization of a diene precursor, catalyzed by a metal complex, typically containing ruthenium. wikipedia.org The strategic placement of functional groups and the choice of catalyst are crucial for achieving high yields and stereoselectivity. wikipedia.org

The synthesis of functionalized pipecolic acid derivatives often begins with the creation of a suitable diene precursor. sci-hub.se For instance, N-protected α-amino acids can be functionalized on their side chains to incorporate the necessary terminal alkenes for RCM. sci-hub.se The subsequent cyclization reaction, often employing a Grubbs catalyst, efficiently forms the six-membered piperidine ring. sci-hub.se This methodology has been successfully applied to the synthesis of various substituted pipecolic acid derivatives, demonstrating its broad applicability. sci-hub.seuniovi.es

The stereochemical outcome of RCM can be influenced by the existing chirality within the precursor molecule. wikipedia.org Research has shown that by designing precursors with specific stereocenters, the cyclization can proceed with high diastereoselectivity, leading to the desired enantiomer of the pipecolic acid derivative. wikipedia.org

Enantioselective Resolution Techniques for Racemic Precursors

The resolution of racemic mixtures presents an alternative and often practical approach to obtaining enantiomerically pure (R)-1-N-Cbz-pipecolinic acid. Enzymatic kinetic resolution has emerged as a particularly effective method due to the high enantioselectivity exhibited by many enzymes.

Enzymatic Kinetic Resolution Methodologies

A highly efficient method for the resolution of racemic N-Cbz-pipecolic acid involves the use of lipase-catalyzed hydrolysis of its 1,2,4-triazolide derivative. nih.gov Specifically, Candida antarctica lipase (B570770) B (CALB) has demonstrated excellent performance in this resolution. nih.govresearchgate.net The enzyme selectively hydrolyzes the (S)-enantiomer of the triazolide, leaving the desired (R)-enantiomer unreacted. nih.gov This process allows for the recovery of the (R)-1-N-Cbz-pipecolic 1,2,4-triazolide with high enantiomeric purity. nih.gov The advantages of using these azolide substrates include ease of preparation, high enzyme reactivity and enantioselectivity, and straightforward recovery of both the product and the unreacted starting material through aqueous extraction. researchgate.net

To better understand and optimize the lipase-catalyzed resolution, kinetic models have been developed. researchgate.netncl.edu.tw These models aim to describe the time-course conversions of the enzymatic hydrolysis. researchgate.net A proposed kinetic model for the resolution of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide considers several factors, including the non-enantioselective hydrolysis by both the acid products and background water, as well as enzyme inhibition by the (S)-acid product. researchgate.net

By comparing the kinetic constants for the hydrolysis of different substrates, researchers can gain insights into the factors affecting enzyme enantioselectivity. researchgate.net For instance, a comparison revealed that the lower enzyme enantioselectivity for certain substrates is due to a combination of lower enzyme activity towards the fast-reacting (S)-enantiomer and higher activity towards the slow-reacting (R)-enantiomer. researchgate.net These kinetic analyses are crucial for the rational design and optimization of biocatalytic resolution processes. acs.org

The performance of the lipase in the kinetic resolution is significantly influenced by various reaction parameters. nih.govrsc.org Studies have shown that modifications to the substrate structure, the choice of solvent, and the reaction temperature can have a profound impact on both the enzyme's activity and its enantioselectivity. nih.govnih.govnih.gov

For the resolution of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide, a systematic investigation of these factors led to the identification of optimal reaction conditions. nih.govresearchgate.net The use of water-saturated methyl tert-butyl ether (MTBE) at a temperature of 45 °C was found to be the most effective combination. nih.govresearchgate.net This highlights the importance of a multi-parameter optimization approach to achieve the best results in biocatalytic resolutions. The choice of solvent can also impact the retention of catalyst activity over multiple uses. nih.gov

| Factor | Observation | Reference |

| Substrate Structure | The nature of the N-protected group and the leaving group (in this case, 1,2,4-triazole) significantly affects enzyme activity and enantioselectivity. | nih.gov |

| Solvent | Water-saturated MTBE was identified as the optimal solvent for the resolution of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide. The use of diphenyl ether has also been shown to lead to higher molecular weight polymers in lipase-catalyzed polycondensations. | nih.govnih.gov |

| Temperature | A reaction temperature of 45 °C was found to be ideal for the lipase-catalyzed hydrolysis of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide. | nih.gov |

| Enzyme Reusability | The enzyme can be reused for multiple cycles with significant recovery of the desired (R)-enantiomer, particularly when using pH 7 phosphate (B84403) buffers for extraction at 4 °C. | nih.gov |

Assessment of Enzyme Reusability and Catalytic Efficiency

The use of lipases for the kinetic resolution of N-protected pipecolic acid precursors represents a robust and environmentally conscious approach. A critical factor in the industrial viability of biocatalysis is the ability to reuse the enzyme over multiple cycles without significant loss of activity or selectivity. Research into the lipase-catalyzed hydrolysis of advanced precursors, such as (R,S)-N-Cbz-pipecolic 1,2,4-triazolide, has demonstrated the high efficiency and reusability of specific enzymes. researchgate.netnih.gov

In a notable study, Candida antarctica lipase B (CALB) was employed for the enantioselective hydrolysis of racemic (R,S)-N-Cbz-pipecolic 1,2,4-triazolide. researchgate.netnih.gov The enzyme exhibits excellent enantioselectivity, preferentially hydrolyzing the (S)-enantiomer to yield (S)-1-N-Cbz-pipecolinic acid, leaving the desired (R)-enantiomer of the triazolide substrate unreacted and in high enantiomeric excess. The optimal conditions for this resolution were identified as using water-saturated methyl tert-butyl ether (MTBE) as the solvent at a temperature of 45 °C. researchgate.netnih.gov

A key aspect of this methodology is the recovery and reuse of the immobilized enzyme and the unreacted (R)-substrate. After each resolution cycle, the remaining (R)-N-Cbz-pipecolic 1,2,4-triazolide can be recovered from the organic solvent. Studies have shown that using a pH 7 phosphate buffer for extraction at 4 °C facilitates this recovery. researchgate.net The reusability of the enzyme was successfully demonstrated over five consecutive cycles, showcasing the stability and efficiency of the biocatalyst. researchgate.net The recovery rate of the unreacted (R)-substrate remained high throughout the cycles, indicating minimal degradation or loss of material. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Enzyme | Candida antarctica lipase B (CALB) | researchgate.netnih.gov |

| Substrate | (R,S)-N-Cbz-pipecolic 1,2,4-triazolide | researchgate.net |

| Solvent | Water-saturated Methyl tert-butyl ether (MTBE) | researchgate.netnih.gov |

| Temperature | 45 °C | researchgate.netnih.gov |

| Enzyme Reusability | Successfully reused for 5 cycles | researchgate.net |

| Recovery of (R)-substrate | > 89.1% after five cycles | researchgate.net |

Classical Diastereomeric Resolution via Salt Formation

Classical resolution via the formation of diastereomeric salts remains a powerful and widely practiced method for separating enantiomers on a large scale. This technique relies on the reaction of a racemic acid with a chiral base to form a pair of diastereomeric salts, which ideally possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com

The resolution of racemic N-carbobenzoxy-pipecolic acid and its derivatives has been effectively achieved using naturally occurring chiral alkaloids as resolving agents. Quinine (B1679958), a readily available and relatively inexpensive chiral base, has proven to be particularly effective for this purpose. psu.eduumich.edu A well-documented example involves the resolution of N-carbobenzoxy-2-methylpipecolic acid, a close structural analog of the target compound. psu.edu

In this procedure, a racemic mixture of N-carbobenzoxy-2-methylpipecolic acid and an equimolar amount of quinine are dissolved in a suitable hot solvent, such as acetone. psu.edu As the solution is allowed to cool slowly, the diastereomeric salt of one enantiomer preferentially crystallizes due to its lower solubility, while the salt of the other enantiomer remains in the mother liquor. psu.edu

The process involves dissolving the racemic acid and quinine in a large volume of hot acetone, followed by filtration of the hot solution and subsequent cooling to approximately 5 °C overnight to induce crystallization. psu.edu The resulting crystalline solid is the diastereomeric salt of (+)-N-carbobenzoxy-2-methyl-(S)-pipecolic acid with quinine. psu.edu This salt can be further purified through recrystallization to enhance its diastereomeric purity. The desired acid is then liberated from the purified salt, typically by treatment with a strong acid. The other enantiomer can be recovered from the initial filtrate. psu.edu This method highlights a practical and scalable approach to obtaining enantiomerically pure N-Cbz-pipecolic acid derivatives. psu.eduumich.edu

| Parameter | Condition/Value | Reference |

|---|---|---|

| Racemic Acid | N-carbobenzoxy-2-methylpipecolic acid | psu.edu |

| Resolving Agent | Quinine | psu.eduumich.edu |

| Solvent | Acetone | psu.edu |

| Crystallization Temp. | Cooling from hot to 5 °C | psu.edu |

| Isolated Product | Quinine salt of (+)-N-carbobenzoxy-2-methyl-(S)-pipecolic acid | psu.edu |

| Yield | 41% after six recrystallizations | psu.edu |

Methodologies for Achieving and Maintaining High (R)-Configuration Purity

The synthesis of (R)-1-N-Cbz-pipecolinic acid with high enantiomeric excess (e.e.) relies on several key strategies, including classical resolution of racemates, enzymatic kinetic resolution, and asymmetric synthesis. The benzyloxycarbonyl (Cbz) protecting group is typically introduced to the nitrogen atom of pipecolic acid to facilitate its use in peptide synthesis and other synthetic transformations. This protection is stable under various reaction conditions but can be removed when needed. iris-biotech.de

Classical Resolution:

One of the earliest methods for obtaining enantiomerically pure pipecolic acid involves the resolution of a racemic mixture. This technique utilizes a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. For instance, (±)-pipecolic acid can be resolved using optically active tartaric acid. google.com The diastereomeric salts, (R)-pipecolic acid-(+)-tartrate and (S)-pipecolic acid-(+)-tartrate, exhibit different solubilities, allowing for their separation. However, this method can be laborious and may result in lower yields. tandfonline.com Another approach involves the use of a chiral metal complex, such as Λ-β-[Co(R,R-picchxn)Cl₂]⁺, to form diastereoisomeric complexes that can be separated by crystallization. tandfonline.commq.edu.au

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution offers a highly enantioselective method for separating racemic mixtures. This technique employs enzymes, typically lipases, that preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB) has been shown to be effective in the enantioselective hydrolysis of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide. nih.gov The enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the recovery of the unreacted (R)-enantiomer with high enantiomeric purity. nih.gov Similarly, lipase from Aspergillus niger has been used for the kinetic resolution of (±)-methyl pipecolate, favoring the hydrolysis of the (S)-enantiomer. researchgate.net

| Method | Resolving Agent/Enzyme | Substrate | Outcome | Reference(s) |

| Classical Resolution | D-Tartaric Acid | (±)-Pipecolic Acid | Separation of diastereomeric salts | google.com |

| Classical Resolution | Λ-β-[Co(R,R-picchxn)Cl₂]⁺ | (±)-Pipecolic Acid | Separation of diastereomeric complexes | tandfonline.commq.edu.au |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B | (R,S)-N-Cbz-pipecolic 1,2,4-triazolide | Selective hydrolysis of (S)-enantiomer | nih.gov |

| Enzymatic Kinetic Resolution | Aspergillus niger lipase | (±)-Methyl pipecolate | Selective hydrolysis of (S)-enantiomer | researchgate.net |

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer, avoiding the need for resolution. Several approaches have been developed:

Catalytic Dynamic Resolution: This powerful technique combines the rapid racemization of a starting material with a highly enantioselective reaction. For instance, the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine using a chiral ligand can lead to the highly enantioselective synthesis of (R)-(+)-N-Boc-pipecolic acid. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. An efficient synthesis of (R)-(+)-pipecolic acid has been achieved starting from dihydropyran and (R)-α-methylbenzylamine, where the chiral amine acts as the auxiliary. acs.org

Ring-Closing Metathesis (RCM): Enantioselective synthesis of N-protected pipecolic acid can be achieved through RCM of a bis-olefinic compound derived from a chiral epoxy alcohol. irbbarcelona.org

Diastereoselective Synthesis of Substituted Piperidine-2-carboxylic Acid Frameworks

The construction of the piperidine ring with control over multiple stereocenters is crucial for synthesizing more complex derivatives of (R)-1-N-Cbz-pipecolinic acid. Diastereoselective methods are employed to establish the desired relative stereochemistry of substituents on the piperidine core.

Aza-Diels-Alder Reaction:

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a powerful tool for constructing substituted piperidine rings. High asymmetric induction has been observed in the reaction between dienes and an imine bearing matched chiral auxiliaries on both the nitrogen and the ester group, leading to substituted pipecolic acid derivatives as a single regio- and diastereoisomer. rsc.org Enantiomerically pure 4-piperidones, synthesized via asymmetric aza-Diels-Alder reactions, can serve as versatile starting materials for various pipecolic acid derivatives. acs.org

Modified Strecker Synthesis:

A modified Strecker protocol can be used to synthesize substituted pipecolic acid derivatives. This involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to tetrahydropyridines to form α-amino nitriles, which are then hydrolyzed to the corresponding amino acids. rsc.org When a chiral imine is used, this reaction can proceed with high diastereoselectivity. rsc.org

Diastereoselective Epoxidation and Ring-Opening:

For the synthesis of hydroxylated pipecolic acid derivatives, diastereoselective epoxidation of a cyclic enamide intermediate is a key step. ru.nl The resulting epoxide can then undergo regioselective ring-opening to introduce further functionality. Similarly, diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening of the epoxides, provides access to densely substituted, oxygenated piperidines. acs.org

| Reaction | Key Features | Outcome | Reference(s) |

| Aza-Diels-Alder | Use of matched chiral auxiliaries on the imine | High regio- and diastereoselectivity | rsc.org |

| Modified Strecker Synthesis | Addition of TMSCN to chiral tetrahydropyridines | High diastereoselectivity in α-amino nitrile formation | rsc.org |

| Diastereoselective Epoxidation | Epoxidation of a cyclic enamide intermediate | Highly diastereoselective formation of a 5-hydroxypipecolic acid derivative | ru.nl |

| Diastereoselective Epoxidation | Epoxidation of tetrahydropyridines | Access to densely substituted, oxygenated piperidines | acs.org |

Advanced Approaches for Enantiomeric Purity Assessment (conceptual framework only)

Ensuring the high enantiomeric purity of (R)-1-N-Cbz-pipecolinic acid is critical. Several analytical techniques are conceptually suited for this purpose, primarily based on the principle of creating a chiral environment to differentiate between the enantiomers.

Chiral Chromatography:

Chiral chromatography is a cornerstone for assessing enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns, such as those based on polysaccharide derivatives (e.g., Chiralcel OD), are widely used for the separation of enantiomers of pipecolic acid derivatives. irbbarcelona.org The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their quantification.

Gas Chromatography (GC): For volatile derivatives, chiral GC columns can be employed. After appropriate derivatization to increase volatility, the enantiomers of pipecolic acid can be separated on a chiral capillary column. researchgate.net

Chiral Capillary Electrophoresis (CE):

Capillary electrophoresis with a chiral selector in the background electrolyte is another powerful technique for enantioseparation. The chiral selector, which can be a cyclodextrin (B1172386) or a polymeric surfactant, forms transient diastereomeric complexes with the enantiomers. nih.gov These complexes have different electrophoretic mobilities, leading to their separation in the capillary. The choice of chiral selector and the optimization of parameters like pH and concentration are crucial for achieving good resolution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:

In NMR spectroscopy, chiral shift reagents can be used to differentiate between enantiomers. These reagents are chiral lanthanide complexes that form diastereomeric complexes with the analyte. The different spatial arrangements of these complexes lead to different chemical shifts for the corresponding protons in the two enantiomers, allowing for the determination of the enantiomeric ratio.

Chemical Transformations and Reactivity Profiles of R 1 N Cbz Pipecolinic Acid

Reactions Involving the Carboxylic Acid Moiety for Peptide Coupling and Esterification

The carboxylic acid functional group of (R)-1-N-Cbz-pipecolinic acid is a primary site for transformations, most notably in the formation of amide bonds for peptide synthesis and in esterification reactions.

Peptide Coupling: The synthesis of peptides requires the activation of the carboxylic acid to facilitate coupling with an amine moiety of another amino acid. uni-kiel.de Due to the sterically hindered nature of the piperidine (B6355638) ring in pipecolic acid, which can make it less nucleophilic than proline, more potent coupling agents are sometimes necessary. researchgate.net Common reagents activate the carboxyl group, making it susceptible to nucleophilic attack by an amine.

A variety of coupling agents have been successfully employed for this purpose. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The choice of reagent can be critical; for instance, in a synthesis involving a pipecolic acid-tryptophan dipeptide fragment, HATU was used as a more powerful alternative to HBTU. researchgate.net Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling agents to enhance reaction rates and suppress racemization. rsc.org

Esterification: The carboxylic acid can be converted to an ester, a transformation that can alter the compound's physical properties, such as lipophilicity, or serve as a protecting group for the carboxyl function. Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.org For instance, the methyl ester can be prepared using thionyl chloride in methanol. psu.edu This modification is useful for subsequent reactions or for creating prodrugs.

| Reaction Type | Reagent(s) | Additive(s) | Purpose |

| Peptide Coupling | DCC, HATU, PyBroP, EDCI | HOBt, HOAt, DIEA | Amide bond formation for peptide synthesis. researchgate.netrsc.org |

| Esterification | Alcohol (e.g., Methanol), Thionyl Chloride | Acid Catalyst | Forms an ester; modifies properties or protects the carboxyl group. psu.edu |

Transformations Mediated by the N-Carbobenzoxy Protecting Group

The N-carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Introduced by Leonidas Zervas, its stability under a range of conditions, including basic and mildly acidic environments, makes it highly valuable. total-synthesis.com This stability allows chemists to perform various reactions on other parts of the molecule, such as the carboxylic acid, without affecting the protected amine. The Cbz group's primary role is to mask the nucleophilicity and basicity of the piperidine nitrogen, enabling controlled, sequential reactions. total-synthesis.com

The removal of the Cbz group is a critical step to liberate the secondary amine for further functionalization. The choice of deprotection method is crucial to ensure that other sensitive functional groups within the molecule remain intact.

Hydrogenolysis: The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). The process is clean, reducing the Cbz group to toluene (B28343) and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine. total-synthesis.com This method is advantageous because of its mild conditions. Transfer hydrogenation, using hydrogen donors other than H₂ gas, is also a viable option. total-synthesis.com

Chemical Cleavage: While hydrogenolysis is prevalent, chemical methods are also employed, especially when the molecule contains functional groups susceptible to reduction, such as alkenes or alkynes.

Acidic Conditions: Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group, though these harsh conditions may not be suitable for sensitive substrates.

Lewis Acids: A combination of a Lewis acid, such as aluminum chloride (AlCl₃), with a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups. thieme-connect.comorganic-chemistry.org This method is cost-effective and tolerates various functional groups. thieme-connect.comorganic-chemistry.org Iron(III) salts have also been explored as sustainable catalysts for selective N-Boc deprotection in the presence of an N-Cbz group, highlighting the differential stability that can be exploited. rsc.org

Nucleophilic Reagents: A method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide has been developed for deprotecting Cbz-protected amines, offering an alternative for substrates with sensitive functionalities. organic-chemistry.org

| Deprotection Method | Reagent(s) | Key Features |

| Hydrogenolysis | H₂, Pd/C | Mild, clean, and common; not compatible with reducible groups. total-synthesis.com |

| Acidolysis | HBr in Acetic Acid | Harsh conditions; limited to robust substrates. |

| Lewis Acid-Mediated | AlCl₃/HFIP; Iron(III) salts | Cost-effective; good functional group tolerance. thieme-connect.comorganic-chemistry.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates sensitive to hydrogenolysis or strong acids. organic-chemistry.org |

Regioselective and Stereoselective Functionalization of the Piperidine Ring System

Beyond modifications at the carboxyl and amino groups, the piperidine ring of (R)-1-N-Cbz-pipecolinic acid can be functionalized. Such reactions aim to introduce new substituents at specific positions on the ring, often with control over the stereochemistry.

Photocatalytic oxidation offers a method for the direct functionalization of the piperidine ring. acs.org For example, the hydroxylation of an enantiomerically pure methyl ester of (R)-pipecolic acid using a flavin-based catalyst yielded a trans-configured hemiaminal. acs.orgacs.org This reaction occurred regioselectively at the unsubstituted α-carbon and, importantly, the original stereochemistry at the Cα position remained intact. acs.orgacs.org Such methods provide access to functionalized piperidines that are valuable in the synthesis of pharmaceuticals. acs.org The use of a tert-butoxycarbonyl (Boc) protecting group, in place of Cbz, has been shown to mediate regiodivergent α-hydroxylation or β-elimination, depending on the reaction conditions, highlighting the influence of the N-protecting group on ring reactivity. acs.orgacs.org

Synthesis of N-Alkylated and Other Substituted Pipecolic Acid Derivatives

Following the deprotection of the N-Cbz group, the resulting secondary amine is available for a wide array of synthetic transformations, including N-alkylation, to produce a diverse library of pipecolic acid derivatives. acs.org

N-Alkylation: Direct N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents. Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been developed as an atom-economic method that proceeds with excellent retention of stereochemistry. researchgate.net An efficient synthesis of enantiomerically pure (R)-pipecolic acid and its N-alkylated derivatives has been described, starting from dihydropyran and (R)-α-methylbenzylamine. acs.org

Other Derivatives: The versatility of the pipecolic acid scaffold allows for the synthesis of numerous other derivatives. Multicomponent reactions starting from cyclic imines (tetrahydropyridines) provide a simple and high-yielding approach to various protected pipecolic acid derivatives. rsc.org Similarly, a modified Strecker protocol, involving the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines, is used to synthesize alkyl- and aryl-substituted pipecolic acids. rsc.org These strategies, along with methods like ring-closing metathesis, have expanded the accessibility of functionalized pipecolic acid derivatives for applications in medicinal chemistry and drug development. sci-hub.se

| Derivative Type | Synthetic Strategy | Starting Material(s) | Key Feature |

| N-Alkylated Derivatives | Ru-catalyzed reaction with alcohols | Deprotected Pipecolic Acid Ester/Amide, Alcohol | Atom-economic, retains stereochemistry. researchgate.net |

| Substituted Derivatives | Multicomponent Reaction | Cyclic Imines (Tetrahydropyridines) | High yields, simple procedure. rsc.org |

| Alkyl/Aryl-Substituted | Modified Strecker Protocol | Tetrahydropyridines, TMSCN | Synthesis of C-substituted derivatives. rsc.org |

| Hydroxylated Derivatives | Photocatalytic Oxidation | (R)-Pipecolic acid methyl ester | Regio- and stereoselective C-H functionalization. acs.orgacs.org |

R 1 N Cbz Pipecolinic Acid As a Versatile Chiral Synthon in Complex Organic Synthesis

Applications in the Construction of Conformationally Restricted Building Blocks

The inherent structural rigidity of the piperidine (B6355638) ring in (R)-1-N-Cbz-pipecolinic acid is a key feature exploited in the design of conformationally restricted building blocks. d-nb.info These constrained analogues of amino acids are crucial in medicinal chemistry for developing peptidomimetics with improved stability and defined secondary structures. d-nb.infoe-bookshelf.de By incorporating the pipecolic acid scaffold, chemists can introduce significant conformational constraints into peptide chains, which can help in mimicking specific secondary structures like β-turns. d-nb.infonih.gov

The synthesis of such building blocks often involves the strategic modification of the pipecolic acid ring. For instance, derivatives like 2,4-methanopipecolic acid and 2,5-ethanopipecolic acid have been synthesized to create even more rigid structures. nih.gov The (R)-configuration of the starting material is essential for controlling the stereochemical outcome of these synthetic transformations, ensuring the production of enantiomerically pure building blocks for subsequent applications in drug discovery and materials science.

Table 1: Examples of Conformationally Restricted Analogues Derived from Pipecolic Acid

| Analogue Name | Structural Feature | Synthetic Approach | Reference |

|---|---|---|---|

| 2,4-Methanopipecolic Acid | Bicyclic system | Tandem Strecker reaction and intramolecular cyclization | nih.gov |

| 2,5-Ethanopipecolic Acid | Bicyclic system | Tandem Strecker reaction and intramolecular cyclization | nih.gov |

| 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid | Bicyclic system | Tandem Strecker reaction and intramolecular cyclization | nih.gov |

| Hydroxylated Derivatives | Introduction of -OH groups | Ring-closing metathesis, chemoenzymatic methods | sci-hub.se |

| Cyclopropanated Derivatives | Fusion of a cyclopropane (B1198618) ring | Stereoselective cyclopropanation of unsaturated precursors | unifi.it |

Precursor Role in the Development of Enzyme Inhibitors

(R)-1-N-Cbz-pipecolinic acid is a valuable starting material for the synthesis of various enzyme inhibitors, leveraging its chiral scaffold to achieve high specificity and potency. sci-hub.se Derivatives of pipecolic acid are integral components of several pharmacologically active compounds that target enzymes implicated in a range of diseases. sci-hub.se

A notable example is its application in the synthesis of HIV protease inhibitors like palinavir, where hydroxylated pipecolic acid derivatives form a key part of the molecular structure. sci-hub.se Furthermore, the pipecolic acid framework is found in inhibitors of other enzymes, such as human leukocyte elastase and tumour necrosis factor-α converting enzyme (TACE). sci-hub.seresearchgate.net The synthesis of these inhibitors often begins with (R)-1-N-Cbz-pipecolinic acid, which is elaborated through various chemical steps to introduce the necessary functional groups for binding to the enzyme's active site. The Cbz group provides stable protection during these transformations and can be removed under specific conditions, typically hydrogenolysis, at a later stage of the synthesis.

Table 2: Enzyme Inhibitors Synthesized Using Pipecolic Acid Scaffolds

| Inhibitor Class | Target Enzyme | Example Compound/Motif | Reference |

|---|---|---|---|

| HIV Protease Inhibitors | HIV Protease | Palinavir (contains a 4-hydroxypipecolic acid moiety) | sci-hub.se |

| Elastase Inhibitors | Human Leukocyte Elastase | DMP 777 (contains an (R)-pipecolic acid derivative) | researchgate.net |

| TACE Inhibitors | Tumour Necrosis Factor-α Converting Enzyme | Inhibitor 5 (contains a hydroxylated pipecolic acid derivative) | sci-hub.se |

Strategic Utility in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with enhanced properties, such as increased metabolic stability and improved oral bioavailability. e-bookshelf.denih.gov (R)-1-N-Cbz-pipecolinic acid is a strategically important tool in this field due to the conformational constraints it imparts. sci-hub.se Replacing a natural amino acid, like proline, with a pipecolic acid residue can profoundly alter the resulting peptide's three-dimensional structure and, consequently, its biological activity. d-nb.info

The Cbz-protected form is particularly useful in solid-phase or solution-phase peptide synthesis. nih.gov The Cbz group is stable to the basic and nucleophilic conditions often used in peptide coupling reactions but can be selectively cleaved by hydrogenolysis, allowing for orthogonal protection strategies in complex syntheses. The incorporation of the rigid pipecolic acid unit can induce or stabilize specific secondary structures, such as β-turns, which are often crucial for receptor binding. d-nb.infomdpi.com This approach has been successfully used to design peptidomimetics with applications ranging from antibacterial agents to receptor agonists. nih.gov

Integration into the Total Synthesis of Natural Products and Bioactive Molecules

The pipecolic acid motif is a recurring structural element in a diverse range of complex natural products with significant biological activities. sci-hub.sescribd.com Consequently, (R)-1-N-Cbz-pipecolinic acid serves as a critical chiral precursor in the total synthesis of these molecules. mdpi.com Its pre-defined stereochemistry and protected functional groups make it an ideal starting point for building complex, polycyclic systems. acs.org

Prominent examples of natural products containing the pipecolic acid core include the immunosuppressants rapamycin (B549165) (sirolimus) and FK506 (tacrolimus), as well as various piperidine alkaloids like (+)-coniine and the anticancer agent sandramycin. sci-hub.seresearchgate.net The total synthesis of these molecules is a formidable challenge, and the use of chiral building blocks like (R)-1-N-Cbz-pipecolinic acid significantly simplifies the synthetic route by providing a ready-made, enantiomerically pure heterocyclic core. mdpi.comacs.org Synthetic strategies often involve the functionalization of the carboxyl group or modification of the piperidine ring, followed by cyclization or coupling reactions to construct the final natural product scaffold. researchgate.netrsc.org

Table 3: Natural Products Synthesized Utilizing a Pipecolic Acid Core

| Natural Product | Class | Biological Activity | Reference |

|---|---|---|---|

| Rapamycin (Sirolimus) | Macrolide | Immunosuppressant, mTOR inhibitor | sci-hub.se |

| FK506 (Tacrolimus) | Macrolide | Immunosuppressant | sci-hub.se |

| Sandramycin | Antitumor Antibiotic | Antitumor | sci-hub.seresearchgate.net |

| (+)-Coniine | Piperidine Alkaloid | Toxic | researchgate.net |

| Boehmeriasin A | Phenanthroquinolizidine Alkaloid | Cytotoxic | mdpi.com |

| Tetrazomine | Antitumor Antibiotic | Antitumor | sci-hub.se |

Generation of Substituted Pipecolic Acid Derivatives for Diverse Research Applications

The chemical versatility of (R)-1-N-Cbz-pipecolinic acid allows it to be a scaffold for the generation of a wide library of substituted derivatives. sci-hub.seresearchgate.net These derivatives are synthesized to explore structure-activity relationships, develop new catalysts, or create novel materials. The ability to selectively modify the piperidine ring at various positions is crucial for these applications. researchgate.net

Methods for derivatization include the synthesis of hydroxylated pipecolic acids, which are important intermediates for various bioactive compounds. sci-hub.seunifi.it Other modifications involve the introduction of alkyl or alkenyl groups at different positions on the ring, for example, at the C-5 or C-6 positions. researchgate.net These substitutions are achieved through various organic reactions, including asymmetric electrophilic α-amidoalkylation, ring-closing metathesis, and chemoenzymatic resolutions. sci-hub.seunifi.itresearchgate.net The resulting library of substituted pipecolic acid derivatives provides researchers with a rich collection of chiral building blocks for a multitude of research purposes, from medicinal chemistry to asymmetric catalysis. researchgate.net

Advanced Analytical Methodologies for Characterization of R 1 N Cbz Pipecolinic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced Nuclear Magnetic Resonance for stereochemistry)

High-resolution spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation of (R)-1-N-Cbz-pipecolinic acid. Advanced NMR methods provide detailed information about the molecular framework and the spatial arrangement of atoms, which is crucial for confirming the desired (R)-stereochemistry at the C2 position of the piperidine (B6355638) ring.

One-dimensional NMR techniques such as ¹H and ¹³C NMR are fundamental for confirming the basic structure. The ¹H NMR spectrum reveals the presence of the piperidine ring protons, typically observed in the range of δ 1.5–3.5 ppm, and the characteristic signals for the benzyloxycarbonyl (Cbz) protecting group. The aromatic protons of the benzyl (B1604629) group usually appear as a multiplet between δ 7.34-7.43 ppm, while the methylene (B1212753) protons of the Cbz group show a singlet around δ 5.13 ppm. scribd.com The ¹³C NMR spectrum complements this by providing information on the carbon skeleton of the molecule. scribd.com

For unequivocal stereochemical assignment, two-dimensional NMR techniques are often employed. These methods, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can reveal through-space interactions between protons, which are dependent on their proximity. This information is critical for determining the relative stereochemistry of the substituents on the piperidine ring. Furthermore, advanced techniques like the measurement of residual dipolar couplings (RDCs) can provide long-range structural information and help in refining the conformational models of the molecule in solution. pitt.edu

High-resolution mass spectrometry (HRMS) is another powerful tool used in conjunction with NMR. Techniques like Electrospray Ionization (ESI) provide highly accurate mass-to-charge ratio measurements, which can confirm the elemental composition of (R)-1-N-Cbz-pipecolinic acid and its derivatives with a high degree of confidence. scribd.com

Table 1: Representative Spectroscopic Data for (R)-1-N-Cbz-Pipecolinic Acid

| Technique | Key Observations | Reference |

| ¹H NMR | Signals for piperidine ring protons (δ 1.5–3.5 ppm), Cbz protecting group (aromatic protons at δ 7.34-7.43 ppm, methylene protons at δ 5.13 ppm) | scribd.com |

| ¹³C NMR | Confirms the carbon framework of the molecule | scribd.com |

| HRMS (ESI) | Provides accurate mass for confirmation of elemental composition (e.g., m/z 286.1047 for C₁₄H₁₇NO₄Na) | scribd.com |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography for resolution analysis)

Chromatographic techniques are the cornerstone for assessing the purity and, critically, the enantiomeric excess (e.e.) of (R)-1-N-Cbz-pipecolinic acid. The ability to separate the (R)-enantiomer from its (S)-counterpart is essential, as the biological activity can be highly stereospecific.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of (R)-1-N-Cbz-pipecolinic acid. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. portlab.rubeilstein-journals.org Various types of CSPs are available, including those based on Pirkle-concept, ligand exchange, and macrocyclic glycopeptides. portlab.ruscispace.com The choice of CSP and mobile phase is crucial for achieving optimal resolution. For instance, a Chirex phase based on (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid has been used for the separation of amino acid derivatives. portlab.ru The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. beilstein-journals.org Chiral HPLC analysis has been used to confirm the enantiomeric purity of synthesized (R)-N-Cbz-pipecolic acid. scribd.com

Gas Chromatography (GC) can also be employed for the analysis of pipecolic acid and its derivatives, often after a derivatization step to increase volatility. nih.gov For instance, a one-step derivatization procedure using propyl chloroformate allows for the quantification of pipecolic acid by GC coupled with mass spectrometry (GC-MS). nih.gov This method can be highly sensitive and specific, particularly when using selective ion monitoring (SIM) mode. nih.gov While GC is a powerful tool, chiral GC columns are necessary to resolve the enantiomers of derivatized pipecolic acid.

In addition to these primary techniques, other chromatographic methods like Thin-Layer Chromatography (TLC) are often used for routine monitoring of reactions and preliminary purity assessments due to their simplicity and speed.

Table 2: Chromatographic Methods for the Analysis of (R)-1-N-Cbz-Pipecolinic Acid

| Technique | Application | Key Features | Reference |

| Chiral HPLC | Determination of enantiomeric excess | Utilizes a chiral stationary phase to separate enantiomers. Allows for accurate quantification of each enantiomer. | scribd.comportlab.rubeilstein-journals.org |

| Gas Chromatography (GC) | Purity analysis and quantification | Often requires derivatization. Can be coupled with MS for high sensitivity and specificity. | nih.govvwr.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity checks | Simple, rapid, and cost-effective method. | arkat-usa.org |

The combination of these advanced spectroscopic and chromatographic methodologies provides a comprehensive analytical toolkit for the thorough characterization of (R)-1-N-Cbz-pipecolinic acid and its derivatives, ensuring their quality and suitability for research and development purposes.

Computational Chemistry and Mechanistic Insights into R 1 N Cbz Pipecolinic Acid Reactions

Theoretical Studies on Reaction Pathways and Transition States in Synthetic Transformations

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving (R)-1-N-Cbz-pipecolinic acid and its derivatives. These studies allow researchers to identify stable intermediates, locate transition state structures, and calculate activation energies, thereby providing a detailed picture of the reaction pathway.

While direct computational studies on synthetic transformations of (R)-1-N-Cbz-pipecolinic acid are specific, the principles are well-established through research on related systems. For instance, computational analyses have been used to understand the diastereoselectivity in Ugi-type three-component reactions that utilize benzyloxycarbonyl-protected pipecolic acid derivatives to produce pipecolic amides. Similarly, computational modeling has been applied to understand the stereoselectivity of reactions where pipecolic acid itself acts as an organocatalyst. In asymmetric Mannich reactions, computational studies revealed that the energetic difference between transition states involving different enamine conformations is smaller for pipecolic acid compared to proline, explaining the observed product distribution. acs.org

These theoretical models can predict how the sterically demanding N-Cbz group and the inherent chirality of the (R)-pipecolinic acid scaffold influence the approach of reagents and the stability of transition states. Key parameters calculated in these studies include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate faster reaction rates.

Geometry of Transition States: The specific arrangement of atoms at the highest point of the energy barrier, which often dictates the stereochemical outcome of the reaction.

For example, in reactions such as reductions, alkylations, or coupling reactions, DFT calculations can model the substrate's lowest-energy conformation and simulate how it interacts with reagents, helping to rationalize or predict the stereochemical outcome.

| Computational Method | Application in Studying Transformations | Key Insights |

| Density Functional Theory (DFT) | Calculating transition state energies and geometries for reactions like aldol (B89426) or Mannich reactions. acs.org | Provides understanding of stereoselectivity by comparing the stability of different transition state pathways. |

| Quantum Chemical Modeling | Modeling reaction mechanisms and predicting product ratios in complex, multi-component reactions. mdpi.com | Elucidates the role of intermediates and the influence of catalysts on the reaction pathway. |

| Molecular Mechanics (MM) | Simulating the interaction of the substrate with other reactants or catalysts to predict favorable binding modes. | Offers a computationally less expensive way to screen potential reaction conditions and catalyst compatibility. |

Conformational Analysis of the Piperidine (B6355638) Ring and N-Cbz Moiety

The biological activity and reactivity of (R)-1-N-Cbz-pipecolinic acid are intrinsically linked to its three-dimensional structure. Conformational analysis, aided by computational methods, is crucial for understanding the preferred shapes the molecule adopts. The six-membered piperidine ring typically exists in a chair conformation to minimize steric and torsional strain. However, the presence of substituents—the (R)-carboxylic acid at C-2 and the bulky benzyloxycarbonyl (Cbz) group on the nitrogen—complicates this picture.

Computational studies, using methods like Hartree-Fock (HF) and DFT, have been performed on related N-Cbz-piperidine structures to determine their most stable conformations. researchgate.net These studies analyze the energetic balance between different chair and boat forms and the orientation of the substituents (axial vs. equatorial).

Key conformational features influenced by the N-Cbz group include:

Chair Conformation Preference: The piperidine ring strongly prefers a chair conformation. There are two possible chair conformers that can interconvert via a ring-flip.

Substituent Orientation: The C-2 carboxylic acid group and the N-Cbz group create significant steric interactions. The N-Cbz group, due to its size, can induce allylic strain, which may favor a conformation where the C-2 substituent is oriented axially to avoid steric clash. researchgate.net This is a deviation from the simple model where large groups prefer equatorial positions.

NMR spectroscopy, combined with computational modeling, is a powerful approach to validate these conformational preferences. researchgate.net Theoretical calculations of NMR chemical shifts for different conformers can be compared with experimental data to confirm the dominant solution-state structure. researchgate.net

| Conformational Feature | Description | Computational Insight |

| Piperidine Ring Pucker | The piperidine ring primarily adopts a non-planar chair conformation. | Molecular mechanics and DFT calculations can quantify the energy difference between chair, boat, and twist-boat conformations. nih.gov |

| C2-Carboxyl Group Orientation | The carboxylic acid group at the C-2 position can be either axial or equatorial. | The preferred orientation is a balance between minimizing its own steric interactions and those arising from the adjacent N-Cbz group. researchgate.net |

| N-Cbz Group Conformation | The bulky benzyloxycarbonyl group has its own conformational flexibility around the N-C(O) bond. | Calculations reveal that steric hindrance from the N-Cbz group can significantly influence the equilibrium between the two chair forms of the piperidine ring. researchgate.net |

Molecular Modeling Approaches for Substrate-Enzyme Interactions in Biocatalysis

Biocatalysis offers a highly selective means of synthesizing or modifying complex molecules like (R)-1-N-Cbz-pipecolinic acid. Molecular modeling is essential for understanding how this substrate, or its precursors, interacts with an enzyme's active site. qut.edu.auacs.org Techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding process.

Molecular docking studies are widely used to predict the preferred binding orientation of a substrate within an enzyme's active site. anilmishra.namefuturelearn.com For instance, in the enzymatic synthesis of pipecolic acid derivatives, docking can reveal how a precursor molecule fits into the catalytic pocket of an enzyme, such as a pyruvate (B1213749) aldolase (B8822740) or a lysine (B10760008) cyclodeaminase. scispace.comnih.gov These models can explain an enzyme's substrate specificity and stereoselectivity. For (R)-1-N-Cbz-pipecolinic acid, docking could be used to model its interaction with hydroxylases or other modifying enzymes. nih.gov

Key findings from modeling substrate-enzyme interactions include:

Binding Affinity: Docking programs calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the strength of the substrate-enzyme interaction. researchgate.net

Key Interactions: Modeling identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the enzyme-substrate complex. nih.govrsc.org

Stereoselectivity: By comparing the docking scores and binding modes of different stereoisomers (e.g., R vs. S enantiomers), researchers can rationalize why an enzyme preferentially binds and transforms one isomer over another. scispace.com For example, a study on the synthesis of amino acid derivatives using a pyruvate aldolase constructed molecular models of the enzyme-substrate complex to explain why (R)-N-Cbz-amino aldehydes led to a specific stereochemical outcome. scispace.com

Molecular dynamics simulations can further refine these static docking poses, providing a dynamic view of the enzyme-substrate complex over time. This can reveal conformational changes in both the substrate and the enzyme upon binding, offering deeper insights into the catalytic mechanism. nih.govrsc.org These computational approaches are not merely explanatory; they are also predictive tools used in enzyme engineering to design mutant enzymes with improved activity, stability, or altered substrate scope. acs.org

Future Perspectives and Emerging Research Avenues for R 1 N Cbz Pipecolinic Acid

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of (R)-1-N-Cbz-pipecolinic acid often involves multi-step procedures that can be resource-intensive. researchgate.net Future research is increasingly directed towards more sustainable and efficient "green" methodologies, with a particular emphasis on biocatalysis and chemoenzymatic strategies.

Biocatalytic and Chemoenzymatic Synthesis:

The use of enzymes in organic synthesis offers high selectivity and environmentally benign reaction conditions. rsc.org A significant advancement in this area is the biocatalytic production of L-pipecolic acid (the precursor to the (S)-enantiomer, but the principles apply to the (R)-enantiomer as well) from biomass-derived lysine (B10760008). scispace.com This approach utilizes a cascade of enzymes, including L-lysine α-oxidase, glucose dehydrogenase, and Δ1-piperideine-2-carboxylase reductase, to achieve high titers and yields, presenting a green alternative to chemical synthesis. scispace.com For instance, an engineered microbial factory has demonstrated the production of 46.7 g/L of L-pipecolic acid. scispace.com

Chemoenzymatic methods, which combine the strengths of both chemical and enzymatic steps, are also gaining prominence. These strategies often employ lipases for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure pipecolic acid derivatives. acs.org For example, lipase (B570770) PS has been used in the kinetic resolution of a protected and esterified derivative of racemic cis-3-hydroxypipecolic acid, yielding the enantiopure product in a nearly quantitative 46% yield. acs.org Similarly, the enzymatic desymmetrization of meso compounds using enzymes like Aspergillus niger lipase can produce chiral alcohols that serve as precursors for substituted pipecolic acids. uc.pt The resolution of (R,S)-N-Cbz-pipecolinic acid derivatives using lipase-catalyzed hydrolysis has also been explored, with factors such as solvent and temperature influencing the enzyme's performance. researchgate.net

Future research will likely focus on discovering and engineering novel enzymes with enhanced activity and specificity for the direct synthesis of (R)-1-N-Cbz-pipecolinic acid and its derivatives, further reducing the reliance on traditional chemical protecting group manipulations.

Data on Chemoenzymatic Synthesis of Pipecolic Acid Derivatives:

| Starting Material | Key Enzymatic Step | Enzyme | Product | Yield/Selectivity | Reference |

| Racemic cis-3-hydroxypipecolic acid derivative | Kinetic Resolution | Lipase PS | Enantiopure (2R,3S)-acetate | 46% yield, 98:2 er | acs.org |

| meso-Diester | Desymmetrization | Aspergillus niger lipase | Chiral monoester | High yield, ≥ 98% ee | uc.pt |

| (R,S)-N-Cbz-pipecolic 1,2,4-triazolide (B493401) | Hydrolytic Resolution | Candida antarctica lipase B | (R)-1-N-Cbz-pipecolinic acid | High enantioselectivity | researchgate.net |

Development of Novel Applications as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of (R)-1-N-Cbz-pipecolinic acid makes it and its derivatives prime candidates for development as chiral auxiliaries and ligands in asymmetric catalysis, a field that is central to modern organic synthesis.

(R)-Pipecolic Acid Derivatives in Organocatalysis:

Derivatives of pipecolic acid have already demonstrated their potential as organocatalysts, particularly in asymmetric Mannich reactions. acs.orgresearchgate.net In these reactions, (S)-pipecolic acid has been shown to catalyze the reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate (B1226380) to produce both syn- and anti-products with high enantioselectivities (often >98% ee). acs.org This contrasts with proline-catalyzed reactions which predominantly yield the syn-product. acs.org This highlights how the six-membered ring of pipecolic acid can influence the transition state geometry and, consequently, the diastereoselectivity of the reaction. acs.org Future work will likely explore the use of (R)-1-N-Cbz-pipecolinic acid and its derivatives as catalysts or pre-catalysts in a wider range of organocatalytic transformations, aiming to control stereochemical outcomes in novel ways.

Emerging Roles as Chiral Ligands:

While the direct use of (R)-1-N-Cbz-pipecolinic acid as a ligand in metal-catalyzed reactions is an area ripe for exploration, the broader class of pipecolic acid derivatives is being investigated for this purpose. The development of chiral ligands is crucial for enantioselective transition-metal catalysis. ccspublishing.org.cn For example, chiral ligands derived from amino acids are known to be effective in a variety of asymmetric transformations. pwr.edu.pl Research into new chiral ligands derived from (R)-pipecolic acid could lead to novel catalytic systems for reactions such as asymmetric hydrogenation, cross-coupling, and C-H activation. The rigid piperidine (B6355638) backbone can provide a well-defined chiral environment around a metal center, potentially leading to high levels of enantiocontrol.

Chiral Auxiliaries in Asymmetric Synthesis:

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. renyi.hu (R)-1-N-Cbz-pipecolinic acid can be envisioned as a scaffold for the development of new chiral auxiliaries. By attaching this moiety to a substrate, it could direct the stereochemical course of a reaction, after which it can be cleaved and recycled. Research in this area could focus on designing auxiliaries derived from (R)-1-N-Cbz-pipecolinic acid that are easily attached and removed and that provide high diastereoselectivity in a range of chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, offering advantages in terms of efficiency, safety, and scalability. researchgate.netflinders.edu.au

Continuous Flow Synthesis:

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is particularly well-suited for the synthesis of heterocyclic compounds like piperidines. uc.ptapolloscientific.co.uk Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. flinders.edu.au The synthesis of chiral N-heterocycles using flow chemistry is an active area of research. ethz.ch For example, a practical continuous flow protocol for the synthesis of various functionalized piperidines has been developed, achieving high yields and diastereoselectivities within minutes. nih.gov The application of flow chemistry to the synthesis and modification of (R)-1-N-Cbz-pipecolinic acid could enable more efficient and scalable production. Furthermore, biocatalytic processes, such as the enzymatic synthesis of L-pipecolic acid, have been successfully implemented in continuous flow packed-bed reactors, demonstrating high conversion and operational stability. academie-sciences.frresearchgate.net

Automated Synthesis Platforms:

Automated synthesis platforms, which can perform multiple reaction steps sequentially without manual intervention, are becoming increasingly powerful tools in chemical research. osti.gov An automated synthesizer has been used for the efficient and safe synthesis of chiral α-bromocarboxylic acids, which are versatile building blocks. apolloscientific.co.uk The development of automated multi-step flow systems allows for the synthesis of complex molecules, including active pharmaceutical ingredients and natural products, with minimal manual handling. flinders.edu.au Integrating the synthesis of (R)-1-N-Cbz-pipecolinic acid into such automated platforms could streamline its production and facilitate the rapid generation of libraries of its derivatives for biological screening.

Theoretical Predictions and Experimental Validation of New Reactivity Profiles

The synergy between computational chemistry and experimental work is a powerful driver of discovery in modern organic synthesis. nih.gov Theoretical predictions can guide the design of new experiments and provide a deeper understanding of reaction mechanisms and stereoselectivity, while experimental results are crucial for validating and refining theoretical models. acs.org

Computational Modeling of Reactivity and Stereoselectivity:

Computational studies, often using density functional theory (DFT), have been employed to understand the stereoselectivity of pipecolic acid-catalyzed reactions. acs.org For instance, calculations have shown that the energy difference between the transition states leading to syn- and anti-products in the Mannich reaction is smaller for pipecolic acid compared to proline, which is in excellent agreement with experimental observations. acs.org These computational models can predict the most likely reaction pathways and transition state structures, offering insights into the origins of stereocontrol. acs.org Future theoretical work could focus on predicting novel reactivity profiles for (R)-1-N-Cbz-pipecolinic acid, exploring its potential in reactions that have not yet been experimentally investigated.

Experimental Validation and Discovery of New Reactions:

The computational design of organocatalysts has been successfully applied, with predictions being experimentally validated. nih.gov For example, based on computational modeling of transition states, new catalysts have been designed that favor the formation of the anti-product in Mannich reactions with high selectivity, a result that was subsequently confirmed in the lab. nih.gov This iterative cycle of prediction and validation is a powerful paradigm for catalyst development.

For (R)-1-N-Cbz-pipecolinic acid, this approach could be used to explore uncommon reactions and functionalizations. For example, recent work has shown that N-protected amino acids can undergo C-H functionalization reactions. pnas.org Theoretical studies could predict the most reactive C-H bonds in the piperidine ring of (R)-1-N-Cbz-pipecolinic acid under various catalytic conditions, guiding experimental efforts to develop novel methods for its late-stage functionalization. The experimental validation of these predictions would not only confirm the theoretical models but also open up new synthetic routes to previously inaccessible derivatives.

Key Findings from Computational and Experimental Studies:

| Study Type | Focus | Key Finding | Significance | Reference |

| Computational (HF/6-31G(d)) | Stereoselectivity of pipecolic acid-catalyzed Mannich reaction | Smaller energy difference between syn and anti transition states compared to proline. | Explains the observed decrease in diastereoselectivity and provides a predictive model. | acs.org |

| Computational Design & Experimental Validation | Development of anti-selective Mannich reaction catalysts | Prediction of a catalyst that gives 94% anti product, confirmed by experiment (99% ee). | Demonstrates the power of computational chemistry in designing new catalysts. | nih.gov |

| Experimental (C-H Activation) | Late-stage functionalization of N-Boc-pipecolic acid | Successful C-H arylation at the 3-position followed by diversification at the 2-position. | Provides a direct route to novel 2,3-disubstituted piperidines. | pnas.org |

Q & A

Q. What experimental protocols are critical for synthesizing and characterizing (R)-1-N-Cbz-pipecolinic acid with high enantiomeric purity?

To ensure reproducibility, synthesis protocols must detail reaction conditions (e.g., temperature, solvent systems, catalysts), purification methods (e.g., column chromatography, recrystallization), and chiral resolution techniques (e.g., enzymatic cleavage, chiral HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and polarimetry or circular dichroism (CD) to verify enantiomeric excess. Control experiments, such as racemization checks under varying conditions, are essential to validate stereochemical integrity .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of (R)-1-N-Cbz-pipecolinic acid in preclinical studies?

Combined spectroscopic and chromatographic methods are recommended:

- NMR (¹H, ¹³C, DEPT, COSY) for structural elucidation.

- Mass spectrometry (MS) for molecular weight confirmation.

- Chiral HPLC or supercritical fluid chromatography (SFC) to quantify enantiomeric purity.

- Karl Fischer titration for water content analysis.

Documentation should adhere to NIH guidelines for preclinical reporting, including batch-to-batch variability assessments and validation of detection limits for impurities .

Q. How does (R)-1-N-Cbz-pipecolinic acid function as a chiral intermediate in peptide synthesis, and what protective group strategies optimize its utility?

The Cbz (carbobenzyloxy) group in (R)-1-N-Cbz-pipecolinic acid acts as a temporary amine protector, enabling selective deprotection under mild hydrogenolysis conditions. Researchers should compare its stability against alternative groups (e.g., Fmoc, Boc) in acidic/alkaline environments and assess compatibility with solid-phase peptide synthesis (SPPS) resins. Methodological optimization includes evaluating coupling reagents (e.g., HATU, DCC) and monitoring racemization via CD or chiral HPLC during chain elongation .

Advanced Research Questions

Q. What methodologies optimize the chiral resolution of (R)-1-N-Cbz-pipecolinic acid from its enantiomer or diastereomers in complex reaction mixtures?

Advanced approaches include:

- Dynamic kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity.

- Enzymatic resolution with lipases or esterases for stereospecific hydrolysis.

- Multidimensional chromatography (e.g., combining ion-exchange with chiral stationary phases).

Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., pH, temperature) affecting resolution efficiency .

Q. How should researchers address contradictory data regarding the pharmacological activity or metabolic stability of (R)-1-N-Cbz-pipecolinic acid derivatives?

Contradictions may arise from assay variability (e.g., cell line differences, incubation conditions). Mitigation strategies include:

- Meta-analysis of published data to identify confounding factors (e.g., solvent effects, enzyme isoforms).

- Standardized assay protocols with internal controls (e.g., reference inhibitors, stability markers).

- Mechanistic studies (e.g., molecular docking, isotope labeling) to clarify metabolic pathways .

Q. What experimental design principles ensure reproducibility in studies involving (R)-1-N-Cbz-pipecolinic acid as a building block for drug candidates?

Key principles include:

- Replication : Independent synthesis and testing of batches to assess batch-to-batch variability.

- Blinding : Randomization of sample handling to reduce observer bias.

- Negative/positive controls : Inclusion of racemic mixtures or structurally analogous compounds.

- Data transparency : Full disclosure of synthetic routes, characterization data, and raw analytical outputs in supplementary materials .

Q. How can researchers evaluate the stability of (R)-1-N-Cbz-pipecolinic acid under varying storage and reaction conditions?

Stability studies should employ:

- Forced degradation experiments : Exposure to heat, light, humidity, and oxidative/reductive agents.

- Kinetic modeling : Arrhenius plots to predict shelf life under accelerated conditions.

- In situ monitoring : Real-time HPLC or Raman spectroscopy during reactions to detect decomposition intermediates. Results must be contextualized with thermodynamic parameters (e.g., activation energy) .

How can the PICOT framework structure research questions for studies integrating (R)-1-N-Cbz-pipecolinic acid into chiral drug development?

Example PICOT formulation:

- Population : Catalytic asymmetric synthesis systems.

- Intervention : Use of (R)-1-N-Cbz-pipecolinic acid as a chiral auxiliary.

- Comparison : Alternative auxiliaries (e.g., Evans’ oxazolidinones).

- Outcome : Enantiomeric excess (%ee), reaction yield, scalability.

- Time : Reaction duration optimization.

This framework clarifies hypotheses, guides literature reviews, and defines measurable endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.